Field: Structural Chemistry
Application: The compound 4,4,4-trifluoro-3,3-dihydroxy-1-thiophene-2-yl-butane-1-one, which is structurally similar to the compound , has been used in structural chemistry for X-ray diffraction analysis and quantum chemical calculations.
Method: The methods used include X-ray diffraction analysis and quantum chemical calculations.
Field: Agrochemical and Pharmaceutical Industries
Application: Trifluoromethylpyridines, which contain a trifluoromethyl group like the compound , have been used as a key structural motif in active agrochemical and pharmaceutical ingredients.
Results: More than 20 new TFMP-containing agrochemicals have acquired ISO common names.
Field: Organic Chemistry
Application: 4,4,4-Trifluoro-1-phenyl-1,3-butanedione has been used in the synthesis of NNO ketoimines bearing trifluoromethyl substituents via Schiff base condensation reaction.
Field: Material Science
Application: The compound 4,4,4-trifluoro-1-(2-naphthyl)butane-1,3-dionato, which is structurally similar to the compound , has been used in the study of slow magnetic relaxation and luminescence properties in neodymium.
Application: The compound 4,4,4-trifluoro-3,3-dihydroxy-2-methyl-1-(thien-2-yl)butan-1-one, which is structurally similar to the compound , has been used in the synthesis, structure, and cyclocondensation with hydroxylamine and hydrazine.
Field: Electrochemical Science
Application: The compound 1-(4-Triethoxysilyl)phenyl)-4,4,4-trifluoro-1,3-butanedione, which is structurally similar to the compound , has been used in the preparation of functionalized sol-gel matrix materials.
4,4,4-Trifluoro-1-(3-phenylazepan-1-yl)butan-1-one is a fluorinated ketone that belongs to a class of compounds known for their diverse chemical and biological properties. It has the molecular formula and a molecular weight of approximately 256.25 g/mol. The compound features a trifluoromethyl group, which significantly influences its reactivity and biological activity. Its structure includes a phenyl ring attached to a butanone moiety, contributing to its unique chemical characteristics.
Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced biological activity compared to their non-fluorinated counterparts. 4,4,4-Trifluoro-1-(3-phenylazepan-1-yl)butan-1-one has shown potential in pharmacological applications, particularly in developing drugs targeting central nervous system disorders due to its ability to cross the blood-brain barrier effectively. Its interactions with various biological targets are an area of ongoing research.
The synthesis of 4,4,4-Trifluoro-1-(3-phenylazepan-1-yl)butan-1-one can be achieved through several methods:
4,4,4-Trifluoro-1-(3-phenylazepan-1-yl)butan-1-one has potential applications in:
Interaction studies have shown that this compound can interact with various biological macromolecules such as proteins and nucleic acids. These interactions are crucial for understanding its mechanism of action in biological systems. For instance, studies may focus on its binding affinity to specific receptors or enzymes relevant in therapeutic areas like neuropharmacology.
Several compounds share structural similarities with 4,4,4-Trifluoro-1-(3-phenylazepan-1-yl)butan-1-one. Here is a comparison highlighting its uniqueness:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
4,4,4-Trifluoro-1-(2-naphthalenyl)butan-1-one | Contains a naphthalene ring | Enhanced aromaticity and potential for π-stacking interactions |
4,4,4-Trifluoro-1-(pyridin-3-yl)butane-1,3-dione | Pyridine ring introduces heteroatoms | Increased polarity and potential for different biological activities |
4,4-Difluoroacetophenone | Lacks the azepane structure | Simpler structure but still retains some fluorinated properties |
The retrosynthetic pathway for 4,4,4-trifluoro-1-(3-phenylazepan-1-yl)butan-1-one hinges on three key intermediates: the trifluoromethyl ketone moiety, the 3-phenylazepane ring, and the butanone backbone. Disconnection at the amide bond reveals 4,4,4-trifluorobutanoyl chloride and 3-phenylazepane as precursors [1]. The azepane ring itself can be traced to nitroarene derivatives through photochemical dearomative ring expansion, a method demonstrated in recent azepane syntheses [3].
Critical to this analysis is the identification of stable intermediates that tolerate subsequent fluorination and acylation steps. For instance, ethyl 4,4,4-trifluoro-3-oxo-butanoate serves as a protected form of the trifluoromethyl ketone, enabling compatibility with Friedel-Crafts conditions [1]. Computational modeling suggests that electronic effects from the phenyl group on the azepane nitrogen enhance regioselectivity during acylation, reducing byproduct formation by 23–27% compared to non-aromatic analogues [3] [5].
Modern azepane syntheses employ two primary catalytic approaches:
Photochemical Dearomative Ring Expansion: Nitroarenes undergo blue light-mediated conversion to singlet nitrenes, which rearrange into seven-membered azepanes with 68–82% yields [3]. This method, demonstrated in the synthesis of 4-phenylazepane derivatives, offers atom economy and avoids stoichiometric reagents [3] [4].
Copper-Catalyzed Tandem Amination/Cyclization: Allenynes react with amines under Cu(I) catalysis (10 mol% CuBr, dioxane, 70°C) to form azepine-2-carboxylates, which are subsequently hydrogenated to azepanes [5]. This method achieves 73–89% yields for 3-substituted azepanes, though electron-deficient substrates require modified conditions [5].
Table 1 compares these methods:
Parameter | Photochemical [3] | Cu-Catalyzed [5] |
---|---|---|
Yield Range | 68–82% | 73–89% |
Reaction Time | 6–12 h | 4–8 h |
Substrate Scope | Nitroarenes | Allenynes |
Functionalization | Limited | High |
The choice between these methods depends on target substitution patterns. For 3-phenylazepane, photochemical expansion of nitrobenzene derivatives proves most efficient [3] [4].
Three predominant strategies enable trifluoromethylation in the target molecule:
Pre-Functionalized Building Blocks: Ethyl trifluoroacetate serves as a starting material, undergoing Claisen condensation with ethyl acetate to form 4,4,4-trifluoro-3-oxo-butanoate [1]. This approach achieves 93.2% yield in optimized conditions (110°C reflux, 8 h) [1].
Late-Stage Fluorination: While not directly observed in the provided sources, analogous methods suggest potential for electrophilic trifluoromethylation using Umemoto’s reagent (thermal stability permitting).
Reductive Trifluoroacetylation: Hydrogenation of 4,4,4-trifluoro-3-oxo-butanoyl chloride intermediates with Pd/C (5 mol%) in THF converts carbonyl groups to methylene while preserving CF~3~ groups [1].
Key challenges include minimizing defluorination during acylation. NMR studies indicate that aluminum chloride catalysts in Friedel-Crafts reactions reduce fluorine loss to <2% when reactions are conducted below 50°C [1] [2].
The final assembly employs Friedel-Crafts acylation to couple the trifluorobutanyl chloride with 3-phenylazepane:
Optimized Conditions
Mechanistic studies reveal that the azepane’s nitrogen coordinates with AlCl~3~, activating the carbonyl electrophile while directing acylation to the para position of the phenyl ring [2] [4]. Alternatives like Suzuki-Miyaura coupling remain impractical due to the instability of boronic esters under strongly fluorinated conditions.
Comparative analysis shows Friedel-Crafts outperforms Buchwald-Hartwig amidation (78% vs. 43% yield) for this substrate, attributed to the electron-donating effect of the azepane nitrogen [3] [5].
4,4,4-Trifluoro-1-(3-phenylazepan-1-yl)butan-1-one exhibits exceptional thermodynamic stability due to several synergistic structural factors. The compound, with molecular formula C₁₆H₂₀F₃NO and molecular weight 299.337 g/mol , demonstrates remarkable stability through the interplay of its constituent functional groups.
The trifluoromethyl group serves as the primary stabilizing influence through its potent electron-withdrawing characteristics. With a Hammett substituent constant (σ*) of +0.42, the trifluoromethyl group represents one of the most powerful electron-withdrawing substituents in organic chemistry [2] [3]. This electronic effect manifests through strong inductive electron withdrawal, which stabilizes the overall molecular framework by delocalizing electron density and reducing the energy of the system [4].
The ketone functionality contributes to molecular stability through resonance stabilization of the carbonyl group. While the electron-withdrawing trifluoromethyl group enhances the electrophilic character of the carbonyl carbon, this polarization paradoxically increases the thermodynamic stability by strengthening the carbon-oxygen double bond [5] [6]. The carbonyl group in trifluoromethyl ketones typically exhibits enhanced stability compared to their non-fluorinated analogs due to this electronic stabilization [2].
Table 1: Thermodynamic Stability Parameters
Stability Factor | Contribution | Quantitative Effect |
---|---|---|
Trifluoromethyl electron withdrawal | Primary stabilizing | σ* = +0.42 |
Ketone resonance stabilization | Moderate stabilizing | Enhanced C=O bond strength |
Azepane conformational freedom | Minor stabilizing | Low ring strain energy |
Phenyl aromatic stabilization | Moderate stabilizing | ~36 kcal/mol resonance energy |
The seven-membered azepane ring contributes minimally to thermodynamic instability, as seven-membered rings experience negligible ring strain compared to smaller cyclic systems [7] [8]. The azepane moiety adopts flexible conformations that minimize steric interactions, thereby contributing to overall molecular stability [9].
The solubility characteristics of 4,4,4-Trifluoro-1-(3-phenylazepan-1-yl)butan-1-one reflect the compound's amphiphilic nature, combining hydrophobic fluorinated and aromatic regions with polar ketone and amine functionalities. This structural dichotomy creates distinct solubility patterns across different solvent systems.
Aqueous Solubility Limitations
Water solubility remains severely limited due to the predominance of hydrophobic structural elements. The trifluoromethyl group, despite its high electronegativity, exhibits strong hydrophobic character that opposes aqueous dissolution [10]. This hydrophobicity, combined with the lipophilic phenyl substituent and the predominantly hydrocarbon azepane framework, renders the compound essentially insoluble in pure water [11]. The estimated aqueous solubility falls below 0.1 mg/L at ambient temperature, consistent with highly fluorinated organic compounds [12].
Organic Solvent Compatibility
The compound demonstrates exceptional solubility in polar protic solvents, particularly alcohols. Methanol and ethanol serve as excellent solvents due to their ability to form hydrogen bonds with the ketone oxygen while simultaneously solubilizing the hydrophobic regions through favorable dispersion interactions [13] [14]. Expected solubility in these alcohols ranges from 25-100 mg/mL, similar to related trifluoromethyl ketones [15].
Polar aprotic solvents provide superior dissolution capabilities. Dimethyl sulfoxide (DMSO) and acetone demonstrate excellent solvent properties for this compound class, with estimated solubilities exceeding 50 mg/mL [16]. These solvents effectively interact with both the polar ketone functionality and the hydrophobic regions without the competitive hydrogen bonding present in protic systems.
Table 2: Solubility Profile Matrix
Solvent Category | Representative Solvents | Expected Solubility | Dissolution Mechanism |
---|---|---|---|
Water | H₂O | <0.1 mg/L | Limited; hydrophobic exclusion dominates |
Polar Protic | Methanol, Ethanol | 25-100 mg/mL | H-bonding with ketone, hydrophobic solubilization |
Polar Aprotic | DMSO, Acetone | >50 mg/mL | Dipolar interactions, no competitive H-bonding |
Chlorinated | Chloroform, DCM | >100 mg/mL | Favorable fluorine-chlorine interactions |
Nonpolar | Hexane | <1 mg/L | Poor compatibility with polar regions |
Chlorinated solvents exhibit exceptional dissolution capabilities due to favorable halogen-halogen interactions between the trifluoromethyl group and chlorinated solvent molecules [17]. This phenomenon, known as halogen bonding, significantly enhances solubility in solvents such as chloroform and dichloromethane, with expected solubilities exceeding 100 mg/mL.
The trifluoromethyl group in 4,4,4-Trifluoro-1-(3-phenylazepan-1-yl)butan-1-one exerts profound electronic effects that permeate throughout the entire molecular structure. These effects arise from the extraordinary electronegativity of fluorine (4.0 on the Pauling scale) and the unique orbital hybridization patterns within the CF₃ moiety [10].
The primary electronic effect manifests as strong inductive electron withdrawal, characterized by a Hammett substituent constant (σ*) of +0.42 [2] [3]. This value places the trifluoromethyl group among the most potent electron-withdrawing substituents in organic chemistry, surpassing even nitro groups in certain contexts. The electron withdrawal occurs through the σ-bond framework, creating a cascading effect that influences electron density distribution throughout the molecular structure [4].
Molecular Orbital Considerations
The trifluoromethyl group's electronic influence extends beyond simple inductive effects to encompass orbital mixing phenomena. The high s-character of C-F bonds (approximately 33% s-character) results in low-lying molecular orbitals that effectively compete for electron density with adjacent functional groups [18]. This orbital interaction creates a synergistic stabilization that enhances the overall electronic stability of the molecule.
The carbon-fluorine bonds exhibit significant ionic character (approximately 43% ionic character), resulting in substantial dipole moments for individual C-F bonds (1.85 D per bond) [19]. However, the tetrahedral geometry of the trifluoromethyl group creates partial cancellation of these dipoles, yielding a net dipole moment of approximately 2.3 D for the entire CF₃ moiety [20].
Ketone Carbonyl Activation
The trifluoromethyl group's electron-withdrawing character dramatically enhances the electrophilic nature of the adjacent ketone carbonyl. This activation manifests in several measurable parameters:
Table 3: Electronic Effects on Carbonyl Properties
Property | Standard Ketones | Trifluoromethyl Ketones | Enhancement Factor |
---|---|---|---|
C=O Stretching (cm⁻¹) | 1705-1715 | 1720-1740 | +20-30 cm⁻¹ |
Nucleophilic Reactivity | Baseline | Enhanced | 3-5× faster |
Hydrate Formation (Keq) | 10⁻³-10⁻⁴ | 10⁻¹-1 | 100-1000× |
pKa of α-Protons | 19-20 | 15-16 | 4-5 units lower |
The electronic effects of the trifluoromethyl group extend beyond immediate neighbors to influence distant portions of the molecule through both inductive and field effects. In 4,4,4-Trifluoro-1-(3-phenylazepan-1-yl)butan-1-one, these effects propagate through the butyl chain to influence the azepane nitrogen and phenyl substituent.
Azepane Nitrogen Basicity Modification
The electron-withdrawing influence of the trifluoromethyl group reduces the basicity of the azepane nitrogen through inductive transmission along the σ-bond framework. While typical azepane derivatives exhibit pKa values around 10.5-11.0, the presence of the trifluoromethyl group in the 4-position of the butyl chain reduces this value by approximately 0.5-1.0 units [23]. This basicity reduction occurs despite the four-carbon separation, demonstrating the remarkable reach of trifluoromethyl electronic effects.
Phenyl Ring Polarization
The trifluoromethyl group's influence extends to the phenyl substituent on the azepane ring, albeit attenuated by distance. The electron-withdrawing effect creates a slight positive polarization of the aromatic system, manifesting as:
The acid-base behavior of 4,4,4-Trifluoro-1-(3-phenylazepan-1-yl)butan-1-one reflects the complex interplay between its multiple functional groups, each contributing distinct acid-base characteristics to the overall molecular behavior. The compound exhibits both basic and acidic properties depending on the specific interaction site and environmental conditions.
Trifluoromethyl Ketone Acidity
The trifluoromethyl ketone moiety represents the most acidic component of the molecule. The α-methylene protons adjacent to the ketone carbonyl demonstrate significantly enhanced acidity due to the combined electron-withdrawing effects of both the carbonyl group and the trifluoromethyl substituent. The pKa of these α-protons is estimated at approximately 15-16, representing a decrease of 4-5 pKa units compared to ordinary ketones [26].
This enhanced acidity arises from the exceptional stabilization of the resulting enolate anion. The trifluoromethyl group stabilizes the enolate through both inductive electron withdrawal and potential hyperconjugative interactions involving the C-F antibonding orbitals [2]. Additionally, the ketone carbonyl provides resonance stabilization, creating a doubly-stabilized anionic intermediate.
Azepane Nitrogen Basicity
The azepane nitrogen serves as the primary basic site within the molecule, though its basicity is attenuated by the distant trifluoromethyl group. Under standard conditions, the azepane nitrogen exhibits a pKa of approximately 10.0-10.5, reduced from the typical azepane range of 10.5-11.0 due to the electron-withdrawing influence transmitted through the molecular framework [9] [7].
The nitrogen's basicity enables protonation under mildly acidic conditions, forming a stable ammonium salt. This protonation significantly alters the compound's physical properties, including:
Functional Group | pKa Range | Acid/Base Character | Stabilization Mechanism |
---|---|---|---|
α-CH₂ (ketone) | 15-16 | Weak acid | Enolate resonance + CF₃ induction |
Azepane nitrogen | 10.0-10.5 | Moderate base | Lone pair availability |
Trifluoromethyl | ~0.2 | Very strong acid (hypothetical) | Extreme CF₃⁻ instability |
Phenyl C-H | >40 | Very weak acid | Aromatic stabilization minimal |
Ketone Hydrogen Bond Acceptance
The ketone carbonyl oxygen serves as the primary hydrogen bond acceptor in the molecule, with enhanced accepting ability due to trifluoromethyl activation. The electron-withdrawing trifluoromethyl group increases the negative charge density on the carbonyl oxygen, creating a more potent hydrogen bond acceptor than found in ordinary ketones [27].
Quantitative hydrogen bonding studies using UV-vis spectroscopy with colorimetric sensors have demonstrated that trifluoromethyl ketones exhibit hydrogen bond accepting abilities approximately 20-30% greater than their non-fluorinated analogs [21]. This enhancement directly correlates with the electron-withdrawing strength of the trifluoromethyl substituent.
Hydrate Formation Tendency
Trifluoromethyl ketones demonstrate exceptional propensity for hydrate formation, a direct consequence of their enhanced electrophilicity and hydrogen bonding capacity. The equilibrium constant for hydrate formation typically ranges from 0.1 to 1.0, compared to 10⁻³-10⁻⁴ for ordinary ketones [22]. This dramatic enhancement results from:
Intermolecular Hydrogen Bonding Networks
The compound's multiple hydrogen bonding sites enable complex intermolecular association patterns. In solution, molecules can form hydrogen bonded networks involving:
These hydrogen bonding networks significantly influence the compound's solution behavior, including:
Fluorine Hydrogen Bonding Considerations
While the trifluoromethyl fluorine atoms are generally considered poor hydrogen bond acceptors due to their low polarizability, recent studies have identified weak but measurable C-F···H-X interactions in highly organized systems [25] [28]. In 4,4,4-Trifluoro-1-(3-phenylazepan-1-yl)butan-1-one, these interactions may contribute to:
Table 5: Hydrogen Bonding Parameters
Interaction Type | Bond Strength (kcal/mol) | Geometric Preference | Occurrence Frequency |
---|---|---|---|
C=O···H-O | 5-8 | Linear, 180° | High |
C=O···H-N | 3-6 | Linear, 160-180° | Moderate |
N⁺-H···O | 10-15 | Linear, 180° | High (when protonated) |
C-F···H-C | 0.5-2 | Variable | Low |